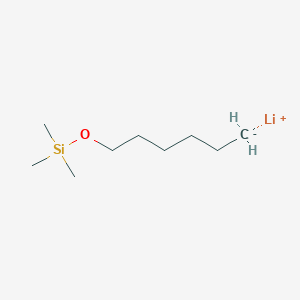
lithium;hexoxy(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;hexoxy(trimethyl)silane is an organosilicon compound with the molecular formula C9H21LiOSi. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various chemical applications. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;hexoxy(trimethyl)silane can be synthesized through the reaction of lithium hydroxide with hexamethyldisiloxane under anhydrous conditions. The reaction typically involves the use of solvents such as ethanol, methanol, or butanol, and is conducted under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and crystallization, is common to remove any impurities that may affect the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;hexoxy(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of aldehydes and ketones to alcohols.
Substitution: This compound can participate in substitution reactions, where the lithium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Including hydrosilanes and borohydrides.
Catalysts: Transition metal catalysts like palladium and nickel are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Lithium;hexoxy(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism of action of lithium;hexoxy(trimethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The compound interacts with various molecular targets, including carbonyl groups in aldehydes and ketones, facilitating their reduction to alcohols. The pathways involved in these reactions are typically catalyzed by transition metals, which enhance the efficiency and selectivity of the process .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent in organic synthesis.
Trimethylsilane: Similar in structure but with different reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and polymerization processes.
Uniqueness
Lithium;hexoxy(trimethyl)silane is unique due to its combination of lithium and silane functionalities, which impart distinct chemical properties. Its ability to act as both a reducing agent and a precursor for complex organosilicon compounds sets it apart from other similar compounds. Additionally, its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research .
Properties
CAS No. |
166257-00-7 |
|---|---|
Molecular Formula |
C9H21LiOSi |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
lithium;hexoxy(trimethyl)silane |
InChI |
InChI=1S/C9H21OSi.Li/c1-5-6-7-8-9-10-11(2,3)4;/h1,5-9H2,2-4H3;/q-1;+1 |
InChI Key |
FRMWAMNKPSAXDZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)OCCCCC[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


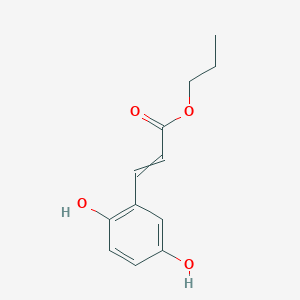
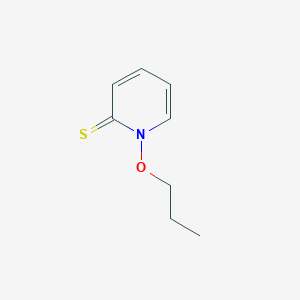
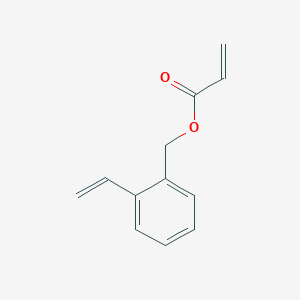
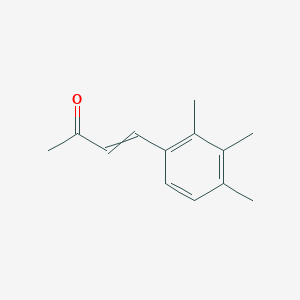
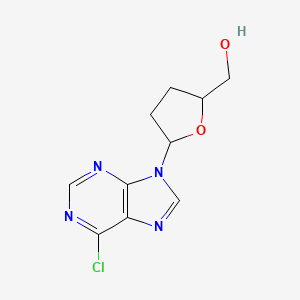
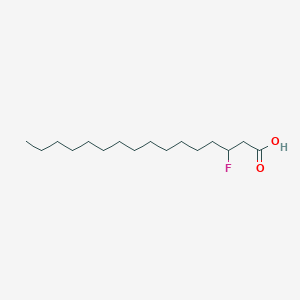
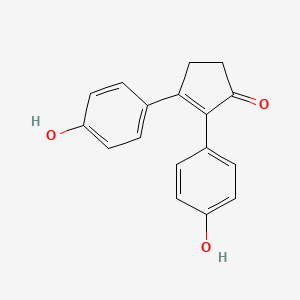


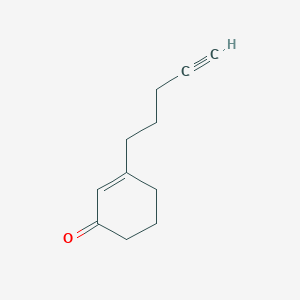

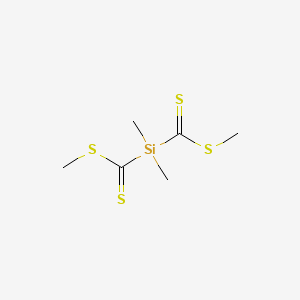
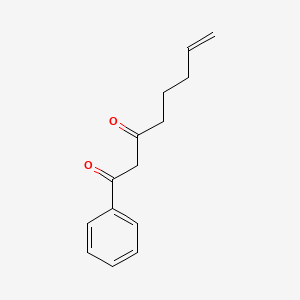
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
